6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine-dione class, a scaffold widely explored for kinase inhibition due to its ability to mimic ATP-binding motifs. Key structural features include:
- Pyrrolo[2,3-d]pyrimidine-dione core: Facilitates hydrogen bonding with kinase active sites via the dione oxygen atoms.
- 6-(4-Ethylpiperazine-1-carbonyl): Enhances solubility and introduces a basic nitrogen for improved pharmacokinetics.
- 1,3-Dimethyl groups: Stabilize the pyrrole ring and reduce metabolic oxidation .
Properties
IUPAC Name |
6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-5-21-6-8-22(9-7-21)17(25)14-12-13-15(23(14)10-11-27-4)19(2)18(26)20(3)16(13)24/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSLMUIOJORNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione , with the CAS number 1021133-71-0 , is a synthetic derivative belonging to the pyrrolopyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₈H₂₇N₅O₄
- Molecular Weight : 377.4 g/mol
- Structure : The compound features a pyrrolopyrimidine core substituted with an ethylpiperazine and methoxyethyl groups, which may influence its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the piperazine moiety is known to enhance binding affinity to neurotransmitter receptors and enzymes involved in neurological functions. Specifically, derivatives of piperazine have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease therapy .
Anticancer Activity
Recent studies indicate that pyrrolopyrimidine derivatives exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Compounds similar to our target have shown effectiveness in inhibiting the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Kinases : Some derivatives have been identified as kinase inhibitors, which play a vital role in cancer signaling pathways.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects:
- Acetylcholinesterase Inhibition : As mentioned, piperazine derivatives can inhibit AChE, which may enhance cholinergic signaling and provide therapeutic benefits for cognitive disorders .
- Anxiolytic Effects : Other piperazine derivatives have shown anxiolytic-like activity in animal models, indicating potential applications in treating anxiety disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of pyrrolopyrimidine derivatives against various cancer cell lines. The results indicated that specific substitutions on the pyrrolopyrimidine scaffold significantly enhanced cytotoxicity. The compound under discussion could potentially be optimized for similar effects.
Case Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological properties of piperazine derivatives. In behavioral tests such as the elevated plus maze and open field test, certain compounds demonstrated significant anxiolytic effects. This suggests that our target compound may also possess similar properties due to its structural analogies .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research indicates that pyrrolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its potential as an inhibitor of mutant isocitrate dehydrogenase (IDH1 and IDH2), which are implicated in various cancers. Inhibitors targeting these enzymes can disrupt cancer cell metabolism and proliferation .
Antimicrobial Properties
Pyrrolo-pyrimidine derivatives have shown promising antimicrobial activity against various pathogens. The unique structure of this compound allows it to interfere with microbial growth and replication mechanisms, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented extensively. By modulating inflammatory pathways, this compound may provide therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Several studies have highlighted the effectiveness of pyrrolo-pyrimidine derivatives:
- Study on Anticancer Activity : A recent study demonstrated that a related pyrrolo-pyrimidine compound effectively inhibited the growth of cancer cell lines with IDH mutations. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Antimicrobial Evaluation : In vitro testing showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship was analyzed to optimize its efficacy against resistant strains .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. Functionalization at various positions on the pyrrolo-pyrimidine scaffold can lead to derivatives with tailored biological activities .
Comparison with Similar Compounds
7-Benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione ()
- Key Difference : Benzyl vs. 2-methoxyethyl at position 5.
- The 2-methoxyethyl substituent in the target compound improves solubility and reduces off-target interactions with hydrophobic pockets .
N4-(3-Bromophenyl)-6-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 10, )
- Key Differences :
- Position 6 : 2-(2-Chlorophenyl)ethyl vs. 4-ethylpiperazine-1-carbonyl.
- Position 4 : Amine vs. dione.
- Impact : The aromatic substituent in Compound 10 may confer higher kinase selectivity but lower solubility. The target compound’s piperazine moiety enhances solubility and bioavailability, while the dione group strengthens hydrogen bonding in ATP-binding pockets .
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 13, )
- Key Differences :
- Position 6 : 2,5-Dimethoxybenzyl vs. 4-ethylpiperazine-1-carbonyl.
- Position 4 : Amine vs. dione.
- Impact : The dimethoxybenzyl group in Compound 13 enhances π-π stacking but introduces metabolic instability. The target compound’s piperazine and dione groups optimize both solubility and target engagement .
Compounds with Alternative Heterocyclic Cores
4,6-Diethyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione ()
- Core Difference : Pyrazolo[4,3-d]pyrimidine vs. pyrrolo[2,3-d]pyrimidine.
- The pyrrolo core in the target compound offers superior hydrogen-bonding capacity .
6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione ()
- Key Differences :
- Core : Pyrimidine vs. pyrrolo[2,3-d]pyrimidine.
- Substituents : Bulky dichlorophenyl vs. ethylpiperazine.
- Impact : The pyrimidine core lacks the fused pyrrole ring, reducing conformational rigidity. The dichlorophenyl group in this compound increases lipophilicity but may limit solubility and selectivity .
Pharmacokinetic and Pharmacodynamic Comparisons
Notes:
- The target compound’s low LogP (predicted) reflects superior solubility due to the 2-methoxyethyl and piperazine groups.
- Kinase selectivity varies with substituents: aromatic groups (e.g., benzyl) favor tyrosine kinases, while piperazine-carbony moieties broaden inhibition profiles.
Key Advantages Over Analogues :
- Modular Synthesis : Substituents at positions 6 and 7 can be tuned for target selectivity.
- Scalability : Piperazine and methoxyethyl groups are commercially available, enabling cost-effective production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione?
- Methodological Answer : Multi-step synthesis typically involves condensation of pyrrolo[2,3-d]pyrimidine precursors with substituted piperazines under reflux conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency .
- Catalysts : Use of coupling agents (e.g., EDCI or DCC) to facilitate amide bond formation .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct minimization .
- Purification : Column chromatography with gradients (e.g., CHCl₃/MeOH) to isolate the target compound .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : A combination of analytical techniques is required:
- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with predicted values (e.g., δ ~3.6 ppm for methoxyethyl protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen against kinase targets (e.g., tyrosine kinases) due to structural similarity to pyrrolo-pyrimidine inhibitors :
- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ kits .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substituents) influence target binding affinity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Analog synthesis : Replace the ethyl group on piperazine with bulkier substituents (e.g., isopropyl) to assess steric effects .
- Binding assays : Use surface plasmon resonance (SPR) to quantify dissociation constants (Kd) .
- Computational docking : Map interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
Q. What computational strategies can predict off-target interactions for this compound?
- Methodological Answer : Combine molecular dynamics (MD) and machine learning :
- Pharmacophore modeling : Identify key interaction motifs (e.g., hydrogen bonds with methoxyethyl groups) .
- Off-target screening : Use databases like ChEMBL to predict cross-reactivity with GPCRs or ion channels .
- Free-energy perturbation (FEP) : Quantify binding energy changes due to substituent modifications .
Q. How can contradictory data on reaction yields (e.g., 30–70%) be systematically resolved?
- Methodological Answer : Apply design of experiments (DOE) and kinetic analysis:
- DOE parameters : Vary solvent polarity, catalyst loading, and temperature to identify critical factors .
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and side reactions .
- Kinetic isotope effects (KIE) : Study rate-determining steps (e.g., amide bond formation) using deuterated reagents .
Data Interpretation and Validation
Q. Which statistical methods are recommended for analyzing dose-response data in biological assays?
- Methodological Answer :
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Error propagation : Account for variability in triplicate measurements via bootstrap resampling .
- Hill slope analysis : Compare cooperativity indices to benchmark inhibitors (e.g., staurosporine) .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
- Electron density maps : Validate piperazine ring puckering and methoxyethyl orientation .
- Cambridge Structural Database (CSD) : Compare torsion angles with analogous pyrrolo-pyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
